N-Methyl-3-(3-nitrophenyl)benzamide
Description
N-Methyl-3-(3-nitrophenyl)benzamide is a benzamide derivative characterized by a nitro group at the meta position of the phenyl ring attached to the benzamide core and a methyl substituent on the amide nitrogen.
Properties
IUPAC Name |
N-methyl-3-(3-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-15-14(17)12-6-2-4-10(8-12)11-5-3-7-13(9-11)16(18)19/h2-9H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMIUCPNVICPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742836 | |
| Record name | N-Methyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-36-8 | |
| Record name | N-Methyl-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-(3-nitrophenyl)benzamide typically involves the reaction of 3-nitrobenzoic acid with N-methylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of N-Methyl-3-(3-carboxyphenyl)benzamide.
Reduction: Formation of N-Methyl-3-(3-aminophenyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Methyl-3-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Methyl-3-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Key Compounds:
N-(3-Methylphenyl)-3-nitrobenzamide () Structure: Lacks the N-methyl group but retains the 3-nitrobenzamide core. Molecular Weight: 256.26 g/mol. Synthesis: Likely derived from 3-nitrobenzoyl chloride and 3-methylaniline, analogous to methods in .
4-Nitro-N-(3-nitrophenyl)benzamide () Structure: Features nitro groups at both the benzamide (para) and phenyl (meta) positions. Synthesis: Prepared via reaction of 3-nitroaniline with 4-nitrobenzoyl chloride.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure : Contains a hydroxyl and dimethyl group on the amine sidechain.
- Applications : Functions as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization, a feature absent in the target compound .
MA69 () Structure: N-Methyl-3-(prop-2-ynylsulfamoyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide. The sulfamoyl and tetrahydronaphthalen groups enhance steric bulk and hydrophobicity compared to the simpler nitro group in the target compound .
Biological Activity
N-Methyl-3-(3-nitrophenyl)benzamide, a compound with the molecular formula C₁₃H₁₀N₂O₃, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzamide core with a nitro group positioned at the meta location on the phenyl ring. This specific arrangement influences its reactivity and interaction with biological targets, making it an interesting candidate for drug development.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₁₀N₂O₃ |
| Structure | Benzamide with a 3-nitrophenyl substituent |
| Nitro Group Position | Meta position (3-position) |
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been studied for its role in inhibiting various enzymes that are crucial for cellular processes. For instance, similar compounds have shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), an important target for managing blood sugar levels .
Anticancer Properties
The compound has been investigated for its anticancer activities. Studies suggest that benzamides can induce apoptosis in cancer cells and inhibit pathways such as NFκB, which are often activated in tumors . The presence of the nitro group may enhance these effects by facilitating interactions with cellular macromolecules.
- Case Study : In vitro studies have demonstrated that related benzamide derivatives can inhibit cancer cell proliferation. For example, compounds structurally similar to this compound were found to exhibit IC50 values in the low nanomolar range against breast cancer cell lines, indicating potent antiproliferative effects .
The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:
- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through pathways involving caspases and other apoptotic factors.
- NFκB Inhibition : By inhibiting the degradation of IκB proteins, it can prevent NFκB activation, thereby reducing inflammation and tumor growth .
- Enzyme Interaction : The nitro group can undergo metabolic transformations that enhance binding affinities with target enzymes, which may lead to altered pharmacokinetics and pharmacodynamics.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among similar benzamides:
| Compound Name | Nitro Group Position | Biological Activity |
|---|---|---|
| N-(4-Nitrophenyl)benzamide | Para | Different reactivity; potential anticancer |
| N-(2-Nitrophenyl)benzamide | Ortho | Unique biological profile |
| N-(3-Aminophenyl)benzamide | Meta | Reduced form; different properties |
Research Findings
Recent studies have focused on synthesizing derivatives of benzamides to enhance their biological activities. For instance, novel compounds containing the N-[3-(trifluoromethyl)phenyl]benzamide fragment exhibited high inhibitory activity against receptor tyrosine kinases, demonstrating the potential for developing targeted therapies .
Key Findings from Literature
- Anticancer Activity : Compounds similar to this compound have shown significant inhibition of tumor growth in various cancer models.
- Inflammatory Response Modulation : Some derivatives have been noted for their ability to modulate inflammatory pathways, suggesting therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-Methyl-3-(3-nitrophenyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via amide coupling between 3-nitrobenzoyl chloride and N-methylaniline derivatives. Key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
- Catalysis : Triethylamine or DMAP (4-dimethylaminopyridine) facilitates nucleophilic acyl substitution .
- Purification : Recrystallization from ethanol or methanol improves purity, with yields typically 75–89% for analogous nitrobenzamides .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies amide C=O (1650–1680 cm⁻¹) and nitro (1520–1350 cm⁻¹) groups .
- NMR : ¹H NMR confirms methyl group integration (~δ 3.0 ppm for N–CH₃) and aromatic proton splitting patterns. ¹³C NMR detects carbonyl (C=O at ~167 ppm) and nitro-substituted carbons .
- Mass Spectrometry : ESI-MS or EI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer :
- Functional Selection : B3LYP/6-311G(d) balances accuracy and computational cost for nitroaromatics .
- Properties Calculated :
- HOMO-LUMO gaps (e.g., ~4–5 eV for nitrobenzamides) to assess redox activity .
- Electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites .
- Reactivity Insights : Nitro group electron-withdrawing effects stabilize negative charges, directing electrophilic attacks to the meta position .
Q. What insights can single-crystal X-ray diffraction (XRD) provide about molecular conformation and intermolecular interactions?
- Methodological Answer :
- Crystallization : Slow evaporation from ethanol or DMF yields diffraction-quality crystals .
- Key Parameters :
- Dihedral Angles : Between benzamide and nitrophenyl rings (~70–74°), influencing π-π stacking .
- Hydrogen Bonding : N–H⋯O interactions (2.8–3.0 Å) stabilize crystal packing .
- Software : SHELX suite for structure refinement; Mercury for visualizing Hirshfeld surfaces (e.g., H⋯O/O⋯H contacts dominate) .
Q. How do structural modifications (e.g., substituent position) affect biological activity and physicochemical properties?
- Methodological Answer :
- SAR Studies :
- Nitro Position : 3-Nitrophenyl derivatives show higher bioactivity (e.g., antimicrobial) than para-substituted analogs due to optimized steric and electronic profiles .
- Methyl Group : N-Methylation enhances lipophilicity (logP ↑0.5–1.0), improving membrane permeability .
- Experimental Design :
- Physicochemical Profiling : Measure logP (shake-flask method), aqueous solubility (UV/Vis), and pKa (potentiometry) .
- Bioassays : Screen against target enzymes (e.g., Bcl-2 for anticancer activity) using fluorescence polarization .
Data Analysis and Troubleshooting
Q. How should researchers resolve contradictions in reported synthesis yields or characterization data?
- Methodological Answer :
- Yield Discrepancies : Optimize stoichiometry (amine:acyl chloride ratio) and reaction time (monitor via TLC). For example, extended reaction times (>12 hr) reduce yields due to hydrolysis .
- Spectroscopic Mismatches : Confirm solvent effects (e.g., DMSO-d6 vs. CDCl₃ shifts in NMR) and calibrate instruments with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
